molecular formula C15H20N2O2 B2615145 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile CAS No. 37673-07-7

2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile

Cat. No.: B2615145
CAS No.: 37673-07-7
M. Wt: 260.337
InChI Key: FQELSXKYURXBIN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile is a chemical intermediate designed for research and development applications. This compound features a veratryl (3,4-dimethoxyphenyl) group and a piperidine moiety linked by a reactive acetonitrile bridge, making it a valuable scaffold in medicinal chemistry and organic synthesis . Its structure suggests potential as a key precursor in the exploration of novel pharmacologically active molecules, similar to how related (3,4-dimethoxyphenyl)acetonitrile derivatives are used in the synthesis of cardiovascular drugs like Verapamil . The piperidine ring is a common feature in many bioactive compounds, and its incorporation here may be of interest for constructing molecules that interact with the central nervous system. Researchers can utilize this nitrile in multi-step syntheses, including nucleophilic additions and cyclization reactions, to develop new chemical entities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELSXKYURXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution may use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Research indicates that 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against human cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : The compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its structural similarity to known neuroprotective agents warrants further investigation into its mechanisms of action .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Several studies have investigated the applications of this compound:

  • Anticancer Research :
    • A study conducted by the National Cancer Institute evaluated the compound's efficacy against a panel of cancer cell lines, revealing an average growth inhibition rate of approximately 50% at concentrations around 10 µM .
  • Neuroprotection :
    • Research published in Chemistry & Biology explored the neuroprotective effects of similar compounds, indicating that modifications to the piperidine ring could enhance protective effects against oxidative stress in neuronal cells .
  • Antimicrobial Testing :
    • A comparative study on antimicrobial efficacy showed that derivatives of this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors or enzymes.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 3,4-dimethoxy group in the target compound balances electron-donating effects and steric bulk, optimizing interactions with biological targets (e.g., GST enzymes) compared to electron-withdrawing Cl or CF₃ groups .
  • Amine Moieties : Piperidine (6-membered ring) vs. piperazine (6-membered ring with two N atoms) influences solubility and binding affinity. Piperazine derivatives often exhibit improved pharmacokinetic profiles due to hydrogen-bonding capacity .

Insecticidal and Larvicidal Effects

  • Target Compound : Induces GST activity in A. aegypti larvae, a biomarker of oxidative stress response. This mechanism is distinct from botanical larvicides like essential oils, which often act via neurotoxicity .
  • Dichlorophenyl Analog: Chlorine substituents may enhance toxicity but reduce selectivity, posing risks to non-target organisms .

Therapeutic Potential

  • FMO3 Inhibition: The target compound and its derivatives (e.g., 5-amino-2-isopropylvaleronitrile variants) are investigated for pain management, leveraging their ability to inhibit flavin-containing monooxygenase 3 (FMO3) .
  • Antioxidant and Enzyme Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3e ) exhibit strong tyrosinase and HIV-1 protease inhibition, suggesting structural motifs shared with the target compound may confer similar bioactivity .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry. Its structure features a piperidine ring and a dimethoxyphenyl moiety, which contribute to its biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and neuroprotective activities, supported by relevant case studies and research findings.

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.15 g/mol
  • Structure :
    C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of this compound. For instance, in vitro tests demonstrated that certain modifications of the piperidine derivatives exhibited promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent activity against these bacteria .

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25S. aureus, E. coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cell line assays, it demonstrated cytotoxic effects against several cancer types, including hematological malignancies. For example, one study reported an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia cells (HEL), suggesting significant potential for further development as an anticancer agent .

Cell LineIC50 (μM)Activity
HEL1.00 ± 0.42Cytotoxic

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, the compound has shown neuroprotective effects in preclinical models. Studies suggest that it may mitigate neuronal damage through antioxidant mechanisms and by modulating neurotransmitter systems . This property highlights its potential for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of various piperidine derivatives, including the target compound. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .
  • Cytotoxicity Assays : In vitro assays on different cancer cell lines revealed that modifications to the piperidine structure enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Neuroprotection : Experimental models demonstrated that treatment with the compound reduced oxidative stress markers and improved survival rates in neuronal cultures exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (e.g., reflux at 171–178°C under reduced pressure) to enhance yield . Catalytic systems, such as palladium complexes with phosphine ligands, may improve reaction efficiency, as seen in analogous acetonitrile derivatives . Monitoring by TLC or HPLC ensures intermediate purity.

Q. How is structural conformation validated for this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles (e.g., C–C = 0.015 Å) and torsion angles (e.g., Pd1–P1–O6–C7 = 102.4°), confirming stereochemistry . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups, with discrepancies resolved via iterative refinement of crystallographic data (R factor ≤ 0.066) .

Q. What safety protocols are essential during synthesis and handling?

  • Methodology : Use fume hoods and personal protective equipment (PPE) due to the compound’s toxicity (GHS Category III). Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) to prevent decomposition . Storage at 2–8°C in airtight containers minimizes degradation .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity?

  • Methodology : Computational models (DFT or MD simulations) analyze electron density distribution, showing methoxy groups enhance resonance stabilization of the nitrile moiety . Experimental validation via cyclic voltammetry or Hammett plots quantifies substituent effects on reaction kinetics .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodology : Cross-validate NMR chemical shifts with SCXRD torsion angles (e.g., C16–P1–C34 = 119.1° vs. C34–C39 bond length = 1.327 Å) . For dynamic structural disorders (e.g., fluorine positional disorder in trifluoromethyl groups), use low-temperature crystallography (100 K) to reduce thermal motion artifacts .

Q. How can the compound’s bioactivity be systematically explored?

  • Methodology : Screen against enzyme targets (e.g., DNA methyltransferases) using in vitro assays (IC₅₀ determination) . Structure-activity relationship (SAR) studies modify the piperidine or dimethoxyphenyl moieties to assess pharmacological selectivity .

Q. What computational approaches predict solvent-dependent conformational changes?

  • Methodology : Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile vs. water) analyze solvation effects on the compound’s flexibility. Free energy landscapes identify stable conformers, validated via variable-temperature NMR .

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